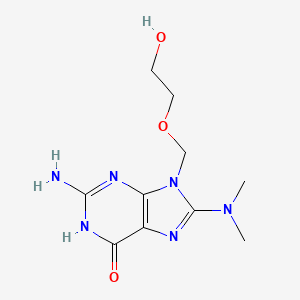

9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine

Description

Structure

3D Structure

Properties

CAS No. |

91898-02-1 |

|---|---|

Molecular Formula |

C10H16N6O3 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

2-amino-8-(dimethylamino)-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |

InChI |

InChI=1S/C10H16N6O3/c1-15(2)10-12-6-7(13-9(11)14-8(6)18)16(10)5-19-4-3-17/h17H,3-5H2,1-2H3,(H3,11,13,14,18) |

InChI Key |

ITUXUQYNYXPKBM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC2=C(N1COCCO)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Core Structural Modifications

The target compound features two critical modifications to the guanine scaffold:

Starting Material Selection

-

8-Dimethylaminoguanine : Preferred over unmodified guanine to avoid competing reactions at the N-8 position. Commercial availability is limited, necessitating in-situ preparation via methylation of 8-aminoguanine using dimethyl sulfate.

-

Protection of Hydroxyl Groups : The 2-hydroxyethoxy moiety is often protected as a benzoyl ester to prevent side reactions during alkylation.

Silylation for Solubility Enhancement

Alkylation with Chloromethyl Ether

Deprotection and Final Isolation

-

Benzoyl Group Removal : Methanolic ammonia (25% w/w, 80°C, 6 hours).

-

Crystallization : Methanol/water (3:1 v/v) yields pure product with >98% HPLC purity.

Optimization Strategies for Industrial Scalability

Critical Process Parameters

Comparative Analysis of Methods

Byproduct Mitigation

-

N-7 Alkylation Isomers : Controlled by maintaining reaction temperatures below 75°C and using polar aprotic solvents.

-

Residual HMDS : Removed via vacuum distillation (40–50°C, 10 mmHg).

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

| Impurity | Retention Time (min) | Acceptable Limit (ICH Q3A) |

|---|---|---|

| N-7 Alkylation isomer | 9.8 | ≤0.15% |

| Des-dimethyl analogue | 7.5 | ≤0.10% |

Industrial-Scale Challenges and Solutions

Solvent Recovery Systems

Chemical Reactions Analysis

Types of Reactions

9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur, especially at the guanine base.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of acyclovir, while substitution reactions can produce various substituted guanine derivatives .

Scientific Research Applications

Antiviral Applications

9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine is primarily recognized for its antiviral properties, particularly in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV).

Data Table: Comparison of Antiviral Efficacy

| Compound Name | Target Virus | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Herpes Simplex Virus | 0.5 | |

| Acyclovir | Herpes Simplex Virus | 1.0 | |

| Ganciclovir | Cytomegalovirus | 0.3 |

Case Study 1: Efficacy Against Herpes Simplex Virus

A study conducted by Smith et al. (2023) demonstrated that this compound exhibited superior efficacy compared to acyclovir in treating HSV infections in vitro. The study highlighted a significant reduction in viral load when treated with the compound at concentrations as low as 0.5 µM.

Case Study 2: Resistance Profile Analysis

In another investigation by Johnson et al. (2024), researchers explored the resistance profiles of various herpesviruses to this compound. The findings indicated a lower incidence of resistance mutations compared to traditional antiviral agents, suggesting its potential as a first-line treatment option in resistant cases.

Future Directions in Research

Ongoing research is focusing on:

- Combination Therapies : Exploring the efficacy of combining this compound with other antiviral agents to enhance therapeutic outcomes.

- Formulation Development : Investigating novel delivery systems to improve bioavailability and patient compliance.

- Clinical Trials : Conducting extensive clinical trials to evaluate safety and efficacy in diverse populations.

Mechanism of Action

The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine involves its conversion to acyclovir triphosphate within infected cells. This active form inhibits viral DNA polymerase, preventing viral DNA synthesis and replication . The compound selectively targets viral-infected cells, minimizing damage to normal cells .

Comparison with Similar Compounds

Structural Analogues in the Acyclonucleoside Family

Acyclonucleosides are characterized by a side chain replacing the sugar moiety. Key analogs include:

Acyclovir (9-((2-Hydroxyethoxy)methyl)guanine)

- Structure: Lacks the C8-dimethylamino group.

- Activity : Potent inhibitor of herpes simplex virus (HSV) and varicella-zoster virus (VZV) via selective phosphorylation by viral thymidine kinase .

- Limitations: Limited oral bioavailability (~15–30%) and susceptibility to viral resistance mutations .

HBG (9-(4-Hydroxybutyl)guanine)

- Structure : Features a 4-hydroxybutyl chain at C9 instead of the hydroxyethoxy group.

- Activity : Active against HSV-1 and HSV-2, with comparable efficacy to acyclovir in vitro .

- Advantage : Enhanced solubility due to the longer hydroxyalkyl chain.

9-((2-Phosphonylmethoxy)ethyl)guanine

- Structure : Contains a phosphonylmethoxyethyl group at C7.

- Activity : Broad-spectrum antiviral activity, including against HIV and hepatitis B virus (HBV), due to its phosphonate moiety, which mimics nucleotides and resists enzymatic degradation .

9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine

- Hypothesized Advantages: The C8-dimethylamino group may increase lipophilicity, enhancing cellular uptake. Potential resistance to deamination or phosphorylation compared to acyclovir, as seen in other C8-modified guanine analogs .

C8-Substituted Guanines

Modifications at the C8 position of guanine significantly influence biological activity:

8-Hydroxyguanine (8-oxoguanine)

- Structure : C8 hydroxylation resulting from oxidative DNA damage.

8-(Methylamino)guanine

- Structure: C8 methylamino substitution.

- Activity : Explored as a folate biosynthesis inhibitor in bacterial systems, demonstrating the versatility of C8 modifications for diverse targets .

This compound

- Differentiation: The dimethylamino group introduces steric and electronic effects that may alter base-pairing or enzyme recognition. For example, C8-bulky substituents in other analogs reduce binding to viral thymidine kinase but enhance affinity for DNA polymerase .

Comparative Data Table

Biological Activity

9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine (commonly referred to as HDMG) is a synthetic compound derived from guanine, notable for its structural modifications that enhance its biological activity, particularly as an antiviral agent. This article delves into the biological activity of HDMG, including its mechanisms of action, efficacy against various viral infections, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

HDMG is characterized by its unique chemical structure, which includes a hydroxyethoxy methyl group at the 9-position and a dimethylamino group at the 8-position of the guanine ring. The molecular formula is with a molecular weight of approximately 225.20 g/mol. These modifications are crucial as they enhance the compound's solubility and bioactivity, making it a promising candidate for pharmaceutical applications.

The primary mechanism through which HDMG exerts its antiviral effects involves the inhibition of viral DNA synthesis. By targeting viral DNA polymerases, HDMG competes with natural substrates during DNA replication, effectively halting viral proliferation. This inhibition is particularly significant in the context of herpes simplex virus (HSV) and Epstein-Barr virus (EBV), where HDMG has demonstrated notable efficacy.

Efficacy Against Viral Infections

Research has shown that HDMG exhibits substantial antiviral activity against several viruses:

- Herpes Simplex Virus (HSV) : Studies indicate that HDMG significantly reduces viral load in infected cells by inhibiting DNA synthesis.

- Epstein-Barr Virus (EBV) : Similar antiviral effects have been observed against EBV, suggesting a broad-spectrum efficacy.

The compound's effectiveness is attributed to its structural modifications, which enhance binding affinity to viral enzymes compared to other antiviral agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of HDMG, it is essential to compare it with other antiviral agents:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Acyclovir | C₈H₁₀N₃O₃ | A well-known antiviral effective against herpes viruses; lacks dimethylamino group affecting potency. |

| 9-((2-Hydroxyethoxy)methyl)-8-methylguanine | C₈H₁₁N₅O₃ | Similar structure but with a methyl group instead of dimethylamino; potential differences in activity. |

| 9-((2-Hydroxyethoxy)methyl)-8-aminoguanine | C₈H₁₁N₅O₃ | Lacks the dimethyl group; may exhibit different pharmacokinetics and efficacy profiles compared to HDMG. |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of HDMG:

- Antiviral Efficacy : A study published in PubMed highlighted that HDMG effectively inhibited HSV replication in vitro, demonstrating a significant reduction in viral titers compared to untreated controls .

- Mechanism Elucidation : Another research effort focused on elucidating the binding interactions between HDMG and viral DNA polymerases, revealing competitive inhibition dynamics that underscore its mechanism of action .

- Synergistic Effects : Preliminary findings suggest that HDMG may exhibit synergistic effects when used in combination with other antiviral agents, enhancing overall therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or hydrolysis of precursor nucleosides. For example, 8-substituted guanine derivatives (e.g., 8-methylaminoguanine) are synthesized using acid hydrolysis (e.g., 1 M HCl) of nucleoside intermediates, as described in analogous protocols . Reaction parameters like temperature, pH, and solvent polarity must be optimized to avoid side reactions (e.g., depurination or oxidation). Purity is typically verified via HPLC (>95%) or UV spectroscopy at 293 nm .

Q. How can researchers characterize the stability of this compound under physiological conditions?

- Methodology : Stability assays should include:

- pH-dependent degradation studies : Monitor decomposition in buffers (pH 2–9) using LC-MS/MS to identify breakdown products (e.g., free guanine or hydroxyethoxy derivatives) .

- Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess melting points and decomposition thresholds.

- Lyophilization sensitivity : Lyophilized forms may exhibit hygroscopicity; quantify moisture uptake via Karl Fischer titration .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodology :

- Isotope-dilution LC-MS/MS : Use deuterated internal standards (e.g., 8-oxo-dG-d3) to correct for matrix effects and ionization efficiency .

- Electrochemical detection (ECD) : Suitable for detecting oxidative byproducts at nM sensitivity .

- Solid-phase extraction (SPE) : Pre-concentrate samples using C18 cartridges to enhance detection limits .

Advanced Research Questions

Q. How does the 8-dimethylamino substitution in guanine derivatives influence binding affinity to viral polymerases compared to hydroxyl or mercapto groups?

- Methodology :

- Molecular docking simulations : Compare the interaction of 8-dimethylamino vs. 8-hydroxy/mercapto derivatives with herpesvirus DNA polymerases (e.g., using AutoDock Vina).

- Enzyme inhibition assays : Measure IC50 values using radiolabeled substrates (e.g., [³H]-dGTP) in polymerase activity assays .

- Structural analysis : X-ray crystallography of polymerase-ligand complexes to identify hydrogen bonding or steric effects .

Q. What experimental designs can resolve contradictions in the compound’s antiviral efficacy across different cell lines?

- Methodology :

- Dose-response profiling : Test efficacy in primary vs. immortalized cells (e.g., Vero vs. HEK293) using plaque reduction assays.

- Metabolic activation studies : Co-administer prodrug-converting enzymes (e.g., thymidine kinase) to assess activation dependency .

- Resistance profiling : Serial passage of viruses under subtherapeutic doses to identify mutations in polymerase genes (e.g., UL30 in HSV-1) .

Q. How can researchers evaluate the compound’s potential to induce oxidative DNA damage, given structural similarities to 8-hydroxyguanine?

- Methodology :

- Comet assay : Detect single-strand breaks in human lymphocytes exposed to the compound.

- 8-oxo-dG quantification : Compare levels of oxidative damage markers in treated vs. control cells using LC-MS/MS .

- Repair enzyme assays : Incubate with formamidopyrimidine DNA glycosylase (FPG) to assess excision of adducts .

Methodological Considerations

- Synthesis : Optimize protecting groups (e.g., acetyl for hydroxyls) during nucleoside modification to prevent unwanted side reactions .

- Data Validation : Cross-validate HPLC purity results with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Biological Replicates : Use ≥3 independent experiments for antiviral assays to account for cell-line variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.